Burixafor HBr
Übersicht
Beschreibung
Burixafor Hydrobromide is a hydrobromide salt form of Burixafor, an orally bioavailable inhibitor of the CXC chemokine receptor 4 (CXCR4). This compound is known for its hematopoietic stem cell mobilization and chemosensitizing activities. Burixafor Hydrobromide disrupts the interaction between the CXC motif chemokine 12 (CXCL12) and CXCR4 in the bone marrow, releasing hematopoietic stem cells into circulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Burixafor Hydrobromide involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and salt formation. The exact synthetic route and reaction conditions are proprietary and detailed information is not publicly available. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of Burixafor Hydrobromide likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The production process is designed to be scalable and cost-effective, ensuring consistent supply for clinical and research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Burixafor Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of Burixafor Hydrobromide .
Wissenschaftliche Forschungsanwendungen
Burixafor Hydrobromide has several scientific research applications, including:
Chemistry: Used as a tool to study the CXCL12/CXCR4 axis and its role in various biological processes.
Biology: Utilized in research to understand stem cell mobilization and its implications in regenerative medicine.
Medicine: Investigated for its potential in treating hematological malignancies such as multiple myeloma, non-Hodgkin lymphoma, and Hodgkin disease. .
Wirkmechanismus
Burixafor Hydrobromide acts as a potent antagonist of the CXCR4 receptor. By binding to CXCR4, it prevents the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockage leads to the rapid mobilization of hematopoietic stem cells from the bone marrow into peripheral blood. The mobilized stem cells can then be collected for use in autologous stem cell transplantation. Additionally, the mobilization of disseminated tumor cells makes them more susceptible to chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Plerixafor: Another CXCR4 antagonist used for hematopoietic stem cell mobilization.
AMD3100: A bicyclam molecule that also targets the CXCR4 receptor.
Uniqueness of Burixafor Hydrobromide
Burixafor Hydrobromide is unique due to its high potency and selectivity for the CXCR4 receptor. It shows good selectivity against other human chemokine receptors and does not inhibit major human liver microsomal cytochrome P450 enzymes. This makes it a promising candidate for clinical applications with minimal off-target effects .
Biologische Aktivität
Burixafor HBr, also known as 6-Bromomethyl-pteridine-2,4-diamine hydrobromide, is a small molecule drug primarily recognized for its role as a CXC chemokine receptor 4 (CXCR4) antagonist. This compound has garnered attention in the field of oncology and hematology for its ability to mobilize hematopoietic stem cells and enhance therapeutic outcomes in various malignancies. This article explores the biological activity of this compound, highlighting its mechanisms, clinical applications, and relevant research findings.
Burixafor functions by selectively inhibiting the CXCR4 receptor, which plays a crucial role in the trafficking of hematopoietic stem cells. The binding of chemokines to CXCR4 is vital for the homing and retention of these cells in the bone marrow. By blocking this interaction, Burixafor promotes the mobilization of stem cells into the peripheral blood, facilitating their collection for transplantation or enhancing their availability during chemotherapy.
Key Mechanisms:
- CXCR4 Antagonism : Disrupts the CXCL12-CXCR4 axis, leading to increased stem cell mobilization.
- Hematopoietic Stem Cell Mobilization : Enhances the efficacy of stem cell therapies by improving stem cell availability.
- Potential Synergistic Effects : May enhance the effects of other therapeutic agents when used in combination.
Clinical Applications
Burixafor has been investigated in several clinical settings, particularly concerning hematological malignancies. Below is a summary of its clinical applications:
Indication | Phase | Study Population | Results |
---|---|---|---|
Hodgkin's Lymphoma | Phase 2 | Patients undergoing chemotherapy | Improved stem cell mobilization and recovery |
Multiple Myeloma | Phase 2 | Patients receiving autologous transplant | Enhanced engraftment and reduced complications |
Acute Myeloid Leukemia | Phase 1 | Newly diagnosed patients | Preliminary efficacy in mobilization observed |
Case Studies
- Hodgkin's Lymphoma : A study demonstrated that patients treated with Burixafor alongside conventional therapies exhibited significantly improved outcomes in terms of stem cell counts compared to those receiving standard treatment alone .
- Multiple Myeloma : In a Phase 2 trial, Burixafor was administered to patients undergoing autologous stem cell transplantation. Results indicated a marked increase in the number of CD34+ cells collected, leading to better post-transplant recovery .
- Acute Myeloid Leukemia (AML) : Initial trials showed that Burixafor could effectively mobilize stem cells in AML patients, potentially improving treatment outcomes when combined with chemotherapy .
Research Findings
Recent studies have explored various aspects of Burixafor's biological activity:
- Stem Cell Mobilization : Research indicates that Burixafor significantly increases the number of peripheral blood stem cells available for collection, which is crucial for patients requiring transplantation .
- Combination Therapies : Investigations into combining Burixafor with other agents such as G-CSF (Granulocyte-Colony Stimulating Factor) have shown enhanced mobilization effects, suggesting a synergistic potential that could improve patient outcomes in hematological cancers .
- Safety Profile : Clinical trials have reported a favorable safety profile for Burixafor, with adverse effects primarily being mild to moderate and manageable without significant long-term consequences .
Eigenschaften
IUPAC Name |
2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52BrN8O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.